1-(4-((4-(4-氯苯基)噻唑-2-基)甲基)哌嗪-1-基)-2-(噻吩-2-基)乙酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

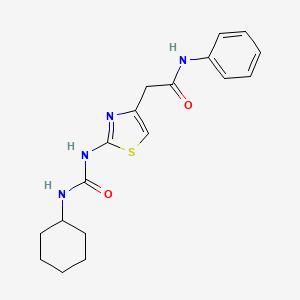

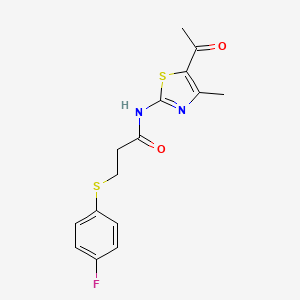

The compound of interest, 1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride, is a complex molecule that appears to be related to a family of piperazine derivatives. These derivatives are often studied for their potential pharmacological properties and are synthesized through various chemical reactions involving piperazine as a core structure.

Synthesis Analysis

The synthesis of related piperazine compounds involves multiple steps, including electrochemical synthesis, as seen in the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with nucleophiles to form arylthiobenzazoles . Another method includes the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates to form 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides . Additionally, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate for cetirizine hydrochloride, involves reduction, bromination, and reaction with anhydrous piperazine . A similar compound, 2-[4-((4-chlorophenyl)(phenyl)methyl]piperazin-1-yl)ethanol, is prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine . Lastly, a green microwave-assisted synthesis approach has been used to create 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone, demonstrating the versatility of methods available for synthesizing piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various analytical techniques. For instance, the crystal structure of a related compound was determined using X-ray diffraction, which showed a conventional chair conformation for the piperazine ring . This structural information is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Piperazine derivatives undergo a variety of chemical reactions. Electrochemical oxidation can lead to Michael addition reactions with 2-SH-benzazoles . The reaction conditions, such as temperature and molar ratios, are critical for achieving high yields and purity of the final products, as demonstrated in the synthesis of cetirizine intermediates . The use of microwave irradiation can also accelerate reactions, such as the click cyclocondensation to form 1,2,3-triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the conformation and potential reactivity of the compound . The solubility, melting point, and stability of these compounds can vary significantly, affecting their suitability for different applications, including medicinal chemistry.

科学研究应用

药物开发中的芳基哌嗪衍生物

芳基哌嗪衍生物因其多样的药理特性而被广泛研究。这些化合物,包括具有氯苯基、噻唑基和噻吩基团的化合物,在治疗神经精神疾病、作为多巴胺受体的配体以及因其抗菌和抗炎特性而被研究中显示出广泛的治疗潜力。

神经精神应用:芳基哌嗪衍生物已达到临床应用阶段,主要用于治疗抑郁症、精神病或焦虑症。丁螺环酮、奈法唑酮和曲唑酮等化合物表现出广泛的代谢,包括 N-脱烷基化成 1-芳基哌嗪,突出了它们在 CNS 相关疗法中的药学重要性 (Caccia, 2007).

多巴胺受体和认知效应:某些芳基哌嗪衍生物,特别是作用于多巴胺受体的芳基哌嗪衍生物,已被探索其促认知效应。这些发现表明与多巴胺受体亚型的细微相互作用,影响记忆和认知功能,对设计影响肾素-血管紧张素系统和多巴胺能相互作用的药物具有影响 (Braszko, 2010).

抗精神病和抗抑郁作用:探索芳基哌嗪衍生物对 D2 样受体的亲和力为开发新型抗精神病药和抗抑郁药做出了重大贡献。这些配体的设计和合成重点是提高选择性和效力,其中一些衍生物显示出比标准药物更好的活性,表明了潜在的未来药物开发途径 (Sikazwe 等人,2009).

广泛的治疗潜力:哌嗪衍生物作为抗精神病药、抗癌药、抗炎药和抗病毒药的治疗用途的综述和开发反映了这种部分在药物发现中的广泛潜力和灵活性。哌嗪环上取代基的修饰可以显着影响所得分子的药代动力学和药效学特性,突出了该支架在不同治疗领域中的实用性 (Rathi 等人,2016).

属性

IUPAC Name |

1-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS2.ClH/c21-16-5-3-15(4-6-16)18-14-27-19(22-18)13-23-7-9-24(10-8-23)20(25)12-17-2-1-11-26-17;/h1-6,11,14H,7-10,12-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSLABJOOMUCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)CC4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2514725.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2514734.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)

![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)